molecular formula C19H14N4O3S B2588687 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime CAS No. 330969-92-1

6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime

Cat. No. B2588687
M. Wt: 378.41
InChI Key: DAOVJZSKYOATEG-UDWIEESQSA-N
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Description

6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime, also known as PIT, is a compound that has shown potential for use in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds has explored innovative synthesis methods and chemical reactions. For instance, the synthesis of pH-sensitive spin probes through the conversion of oximes to cyano derivatives and subsequent reactions to form nitroxides illustrates the chemical versatility of imidazo[2,1-b][1,3]thiazole derivatives (Kirilyuk et al., 2003). Another study focused on the ring-opening/ring-closing reactions of nitrosoimidazo[2,1-b][1,3]thiazoles, indicating the influence of substituents on the thiazole moiety in these reactions (Billi et al., 2000).

Biological Activities

Compounds within this chemical class have been evaluated for various biological activities. For instance, a study on imidazo[2,1-b]thiazoles demonstrated their anti-inflammatory potential through a selective stimulation of cell-mediated immunity (Lantos et al., 1984). Additionally, the potential of imidazo[2,1-b][1,3]oxazole derivatives as antitubercular and antileishmanial agents was explored, identifying compounds with significant activity against visceral leishmaniasis and tuberculosis (Thompson et al., 2016).

Antioxidant and Antitubercular Effects

Novel derivatives have also been synthesized for the evaluation of their antioxidant and antitubercular effects. For example, benzo[4, 5]imidazo[2, 1-b]thiazole derivatives demonstrated significant antioxidant activities, highlighting their potential therapeutic applications (Nikhila et al., 2020). Another study focused on the synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives, revealing potent anti-tubercular activity among the synthesized compounds (Ramprasad et al., 2015).

properties

IUPAC Name

(E)-N-[(4-nitrophenyl)methoxy]-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c24-23(25)16-8-6-14(7-9-16)13-26-20-12-17-18(15-4-2-1-3-5-15)21-19-22(17)10-11-27-19/h1-12H,13H2/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOVJZSKYOATEG-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime

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